1-(3,4-dichlorophenyl)-5-{[(4-methoxyphenyl)sulfonyl]methyl}-1H-tetrazole
Overview
Description
1-(3,4-dichlorophenyl)-5-{[(4-methoxyphenyl)sulfonyl]methyl}-1H-tetrazole is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorophenyl)-5-{[(4-methoxyphenyl)sulfonyl]methyl}-1H-tetrazole typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors such as nitriles or hydrazines with azides under acidic or basic conditions.
Introduction of the 3,4-Dichlorophenyl Group: This step involves the substitution reaction where the 3,4-dichlorophenyl group is introduced onto the tetrazole ring.
Attachment of the 4-Methoxyphenylsulfonylmethyl Group: This step involves the sulfonylation reaction where the 4-methoxyphenylsulfonylmethyl group is attached to the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dichlorophenyl)-5-{[(4-methoxyphenyl)sulfonyl]methyl}-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.
Scientific Research Applications
1-(3,4-dichlorophenyl)-5-{[(4-methoxyphenyl)sulfonyl]methyl}-1H-tetrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-5-{[(4-methoxyphenyl)sulfonyl]methyl}-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: The compound may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects.
Inhibition of Specific Pathways: The compound may inhibit specific biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
1-(3,4-dichlorophenyl)-5-{[(4-methoxyphenyl)sulfonyl]methyl}-1H-tetrazole can be compared with other similar compounds, such as:
1-(3,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanol: Similar in structure but with an ethanol group instead of a tetrazole ring.
1-(3,4-dichlorophenyl)-3-methylurea: Similar in structure but with a urea group instead of a tetrazole ring.
The uniqueness of this compound lies in its tetrazole ring, which imparts specific chemical and biological properties that are distinct from other similar compounds.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-5-[(4-methoxyphenyl)sulfonylmethyl]tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N4O3S/c1-24-11-3-5-12(6-4-11)25(22,23)9-15-18-19-20-21(15)10-2-7-13(16)14(17)8-10/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDPWMRQBSJIHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC2=NN=NN2C3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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